Defluoro Paroxetine, Hydrochloride

Descripción general

Descripción

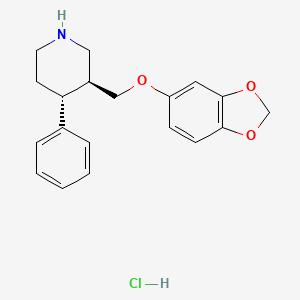

Defluoro Paroxetine, Hydrochloride is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . This transporter plays a crucial role in the etiology of affective disorders .

Mode of Action

This compound acts by enhancing serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can help in relieving various symptoms .

Biochemical Pathways

It is known that the compound’s action on the sert leads to an increase in the level of serotonin in the synaptic cleft . This can have downstream effects on various serotonin-dependent signaling pathways.

Pharmacokinetics

Paroxetine, a related compound, is known to have a complex pharmacokinetic profile with evidence linking genetic polymorphisms and nonlinear metabolism to its pharmacokinetic variability . The pharmacokinetic properties of paroxetine have been used to develop new dosage forms that maintain efficacy while improving the tolerability profile of selective serotonin reuptake inhibitors .

Result of Action

The primary result of the action of this compound is the relief of symptoms of various disorders, including depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the compound’s potent inhibition of serotonin reuptake .

Análisis Bioquímico

Biochemical Properties

Defluoro Paroxetine, Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with serotonin transporters. This compound interacts with enzymes such as cytochrome P450 2D6, which is involved in its metabolism. The interaction with cytochrome P450 2D6 leads to the inhibition of this enzyme, affecting the metabolism of other substrates that rely on this enzyme for their breakdown . Additionally, this compound interacts with serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its levels in the synaptic cleft .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by increasing the levels of serotonin, which in turn modulates the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis and inhibit autophagy, thereby affecting cell survival and proliferation . These effects highlight the compound’s potential in modulating cellular functions and its implications in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin transporters and cytochrome P450 2D6. By binding to serotonin transporters, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This inhibition is crucial for its antidepressant effects. Additionally, the compound’s interaction with cytochrome P450 2D6 results in the inhibition of this enzyme, affecting the metabolism of other drugs that are substrates of cytochrome P450 2D6 . These molecular interactions underline the compound’s mechanism of action and its potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C under an inert atmosphere . Over time, the compound’s effects on cellular function, including its impact on serotonin levels and enzyme inhibition, can be observed in both in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term implications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve certain cellular functions, such as sperm quality in animal models of depression . At higher doses, the compound can exhibit toxic or adverse effects, including impaired reproductive performance in healthy animals . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized by cytochrome P450 2D6, which converts it into various metabolites . This metabolic pathway is essential for understanding the compound’s pharmacokinetics and its interactions with other drugs. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical implications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with serotonin transporters plays a crucial role in its distribution, particularly in neuronal tissues . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function . Understanding these transport and distribution mechanisms is vital for elucidating the compound’s pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in neuronal cells, where it interacts with serotonin transporters and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Actividad Biológica

Defluoro Paroxetine Hydrochloride is a chemical compound that serves as an impurity of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI) primarily used for treating depression and anxiety disorders. This article explores the biological activity of Defluoro Paroxetine Hydrochloride, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClF₂N

- Molecular Weight : Approximately 347.84 g/mol

- Structural Modifications : The absence of fluorine atoms compared to Paroxetine significantly alters its pharmacological profile.

Defluoro Paroxetine Hydrochloride functions primarily as a serotonin transporter inhibitor , similar to its parent compound, Paroxetine. By inhibiting the presynaptic reuptake of serotonin at the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects .

Pharmacodynamics

- Serotonin Transporter Binding : Preliminary studies indicate that Defluoro Paroxetine Hydrochloride exhibits binding affinity to serotonin transporters, though its interaction profile may differ from that of Paroxetine due to structural modifications.

- Potential Antidepressant Effects : The compound's mechanism suggests potential efficacy in treating mood disorders, although specific clinical data on Defluoro Paroxetine Hydrochloride remains limited.

Pharmacokinetics

Defluoro Paroxetine Hydrochloride is expected to share pharmacokinetic properties with Paroxetine, including absorption, distribution, metabolism, and elimination. Key points include:

- Absorption : The compound is likely well absorbed following oral administration.

- Metabolism : It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 .

- Elimination Half-Life : Similar to Paroxetine, the elimination half-life is estimated to be around 21 hours .

Case Studies and Research Findings

While specific studies on Defluoro Paroxetine Hydrochloride are sparse, insights can be gathered from research involving Paroxetine:

- Efficacy in Hot Flashes : A pilot trial demonstrated that Paroxetine significantly reduced hot flash severity in breast cancer survivors. Although this study does not directly involve Defluoro Paroxetine Hydrochloride, it highlights the therapeutic potential of SSRIs in managing symptoms associated with hormonal changes .

- Clinical Trials on Depression : Various studies have established the efficacy of Paroxetine in treating major depressive disorder and panic disorder. These findings may provide a comparative basis for understanding the potential effects of Defluoro Paroxetine Hydrochloride as an SSRI derivative .

Comparative Analysis with Other SSRIs

| Compound | Mechanism of Action | Binding Affinity | Clinical Applications |

|---|---|---|---|

| Defluoro Paroxetine Hydrochloride | Serotonin reuptake inhibitor | Moderate | Research tool; potential antidepressant |

| Paroxetine | Serotonin reuptake inhibitor | High | Depression, anxiety disorders |

| Fluoxetine | Serotonin reuptake inhibitor | High | Depression, OCD |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Defluoro Paroxetine Hydrochloride is characterized by the absence of fluorine atoms compared to its parent compound, Paroxetine. This modification affects its pharmacological properties, particularly its interaction with serotonin transporters. The molecular formula for Defluoro Paroxetine Hydrochloride is with a molecular weight of approximately 347.84 g/mol.

The primary mechanism of action involves the inhibition of serotonin reuptake at the synaptic cleft, which leads to increased serotonin levels—a critical factor in treating depression and anxiety disorders. This compound serves as a valuable tool in research aimed at understanding serotonin transport mechanisms and receptor interactions.

Research Applications

Defluoro Paroxetine Hydrochloride is primarily utilized in research settings for the following purposes:

- Serotonin Transport Mechanism Studies : It is used to investigate the binding affinity and interaction profiles with serotonin transporters, contributing to the understanding of SSRI mechanisms.

- Quality Control in Pharmaceutical Manufacturing : As an impurity in formulations of Paroxetine, it provides insights into drug stability and efficacy during manufacturing processes.

- Experimental Therapeutics : Preliminary studies suggest that Defluoro Paroxetine may exhibit antidepressant properties similar to Paroxetine but with potentially different side effects due to its structural modifications. This aspect warrants further investigation into its pharmacodynamics and pharmacokinetics.

Several studies have explored the effects and applications of Defluoro Paroxetine Hydrochloride:

- Binding Affinity Studies : Research indicates that while Defluoro Paroxetine shares some binding characteristics with Paroxetine, its altered structure may lead to different pharmacological interactions. This has implications for both efficacy and side effect profiles in clinical settings.

- Pharmacokinetic Profiles : Ongoing investigations are assessing how Defluoro Paroxetine’s absorption, distribution, metabolism, and excretion compare to traditional SSRIs. Understanding these factors is crucial for evaluating its potential therapeutic uses.

- Therapeutic Development : There is growing interest in utilizing Defluoro Paroxetine in developing new antidepressants or studying serotonin modulation due to its unique chemical structure. Researchers are exploring its potential benefits in treating mood disorders or anxiety-related conditions.

Propiedades

Número CAS |

324024-00-2 |

|---|---|

Fórmula molecular |

C19H21NO3 |

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |

InChI |

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |

Clave InChI |

VUYNWBMXOQBJAI-RDJZCZTQSA-N |

SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |

SMILES isomérico |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |

SMILES canónico |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.